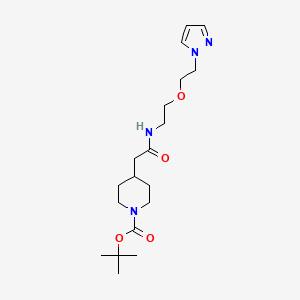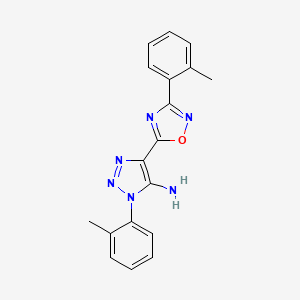
3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that likely contains a pyrazole ring and a pyridine ring . Pyrazole is a five-membered heterocyclic moiety with an extensive therapeutic profile, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, antipyretic, etc .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods . For example, Chowdhury et al. prepared newer pyrazole derivatives and inspected them for inhibition of inflammation .科学的研究の応用
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of compounds related to 3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether. For instance, studies have detailed the synthesis of complex molecules containing pyrazole and pyridine derivatives, highlighting their structural properties and potential applications in materials science and chemistry. A study by Rodier et al. (1994) examined the molecular structure of a related compound, focusing on the planarity and intramolecular hydrogen bonding that might influence its reactivity and interaction with other molecules (Rodier, Belaissaoui, Morpain, & Laude, 1994).
Chemical Reactions and Derivatives
Another area of application is the exploration of chemical reactions involving such compounds, leading to the creation of derivatives with potential industrial and pharmaceutical applications. Miki et al. (2009) conducted research on acid-catalyzed reactions of pyrazolo[1,5-a]pyridines, yielding various derivatives depending on the reaction conditions, demonstrating the versatility and potential utility of these compounds in synthetic chemistry (Miki, Nakamura, Hachiken, & Takemura, 2009).
Material Science Applications
The compound and its derivatives are also being studied for their potential applications in material science, such as in the development of new polymeric materials with enhanced properties. Research by Dikusar et al. (2018) on the functional derivatives of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate showcases the synthesis of aryl pyridin-4-ylmethyl ethers and other derivatives, highlighting the broad applicability of these compounds in creating materials with specific desired properties (Dikusar, Petkevich, Kletskov, Zvereva, Zhukovskaya, Gadzhily, Aliev, Mamedova, Nagieva, & Potkin, 2018).
Electrochemical and Optical Properties
Additionally, compounds related to this compound have been investigated for their electrochemical and optical properties, with potential applications in electronics and photonics. Hwang and Chen (2001) synthesized novel poly(aryl ether)s with isolated chromophores, demonstrating their good thermal stability and interesting UV/vis and photoluminescent properties, which could be beneficial for various applications in electronic devices (Hwang & Chen, 2001).
作用機序
Target of Action
The compound “3-chloro-5-(trifluoromethyl)-2-pyridinyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl ether” is capable of inhibiting one or more kinases . The primary targets of this compound are SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and/or MYLK (Myosin light chain kinase) . These kinases play crucial roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
The compound “this compound” interacts with its targets by binding to the active site of the kinases, thereby inhibiting their activity . This inhibition can lead to changes in the phosphorylation status of downstream proteins, altering their function and ultimately affecting cellular processes.
Biochemical Pathways
Given its targets, it is likely that this compound affects pathways related to cell growth and inflammation .
Result of Action
The molecular and cellular effects of “this compound” are likely to be diverse, given its potential to inhibit multiple kinases. In general, kinase inhibitors can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune responses .
特性
IUPAC Name |
3-chloro-2-[2-(3,5-dimethylpyrazol-1-yl)ethoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3N3O/c1-8-5-9(2)20(19-8)3-4-21-12-11(14)6-10(7-18-12)13(15,16)17/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQKVXSKUSXXFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCOC2=C(C=C(C=N2)C(F)(F)F)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Cyano-N-[1-(3-fluoropyridin-2-yl)pyrrolidin-3-yl]pyridine-3-carboxamide](/img/structure/B2725269.png)



![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2725273.png)
![5-(5-Bromopyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2725275.png)



![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2725284.png)
